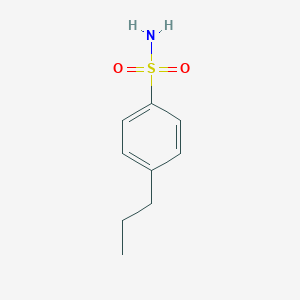

4-Propylbenzenesulfonamide

Descripción

Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry

The sulfonamide scaffold is a versatile and highly valued structural motif in drug discovery. nih.gov Its importance stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. scispace.comajchem-b.com Initially recognized for their groundbreaking antibacterial properties, sulfonamide-containing drugs, or "sulfa drugs," have since been developed to treat a multitude of conditions. wikipedia.orgajchem-b.com

The therapeutic potential of sulfonamides extends to:

Antiviral agents nih.govajchem-b.com

Anticancer therapies scispace.comnih.gov

Anti-inflammatory drugs nih.govajchem-b.com

Diuretics rsc.org

Antidiabetic medications ajchem-b.comopenaccesspub.org

Anticonvulsants rsc.org

Carbonic anhydrase inhibitors , used in the treatment of glaucoma and certain cancers. scispace.comajchem-b.com

The adaptability of the sulfonamide core allows for chemical modifications at various sites, enabling the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties. scispace.com This structural flexibility has led to the creation of thousands of sulfonamide derivatives, many of which have become clinically approved drugs. wikipedia.orgnih.gov The ongoing research into sulfonamides highlights their enduring relevance in addressing a wide range of diseases, including those with complex and multi-target profiles. bohrium.com

Historical Trajectories and Contemporary Relevance of Sulfonamide Research

The history of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgijpediatrics.comresearchgate.net This breakthrough, pioneered by Gerhard Domagk, who was awarded the Nobel Prize in 1939, demonstrated that synthetic dyes could be effective against bacterial infections. openaccesspub.orgijpediatrics.comresearchgate.net It was later discovered that Prontosil is a prodrug, meaning it is metabolized in the body to its active form, sulfanilamide. openaccesspub.org

The introduction of sulfa drugs revolutionized medicine, leading to significant reductions in mortality rates from various infectious diseases before the widespread availability of penicillin. wikipedia.org They were credited with saving countless lives during World War II. wikipedia.org

While the advent of penicillin and other antibiotics initially overshadowed sulfonamides, their importance has been reaffirmed over time. ijpediatrics.comresearchgate.net The emergence of antibiotic-resistant bacteria has sparked renewed interest in sulfa drugs, often used in combination with other agents to combat resistant infections. wikipedia.org For instance, the combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) became a crucial treatment for Pneumocystis jirovecii pneumonia, particularly during the AIDS epidemic of the 1980s. ijpediatrics.comresearchgate.net

Contemporary research continues to explore the vast potential of the sulfonamide scaffold. ajchem-b.com Scientists are actively developing new derivatives and investigating their application in a growing number of therapeutic areas, including cancer, viral infections, and inflammatory disorders. nih.govajchem-b.com The ease of synthesis, favorable biocompatibility, and the potential for creating multi-target agents ensure that sulfonamides will remain a significant focus of medicinal chemistry research for the foreseeable future. ajchem-b.combohrium.com

Scope and Objectives of Academic Inquiry into 4-Propylbenzenesulfonamide and Analogues

Within the broad field of sulfonamide research, specific compounds and their analogues are often the subject of focused academic investigation. This compound, with its distinct chemical structure, represents one such area of inquiry.

Academic research into this compound and its analogues aims to:

Synthesize and characterize novel derivatives with modified structures. nih.gov

Investigate their chemical and physical properties , including solubility, stability, and spectroscopic data. chemical-suppliers.eunih.govexcli.de

Evaluate their biological activities against various targets. This can include screening for antibacterial, antifungal, antiviral, or anticancer properties. cymitquimica.com

Explore their potential as enzyme inhibitors , such as carbonic anhydrase inhibitors. researchgate.netnih.gov

Conduct computational docking studies to understand the binding interactions between the compounds and their biological targets. researchgate.net

Develop structure-activity relationships (SAR) to guide the design of more potent and selective compounds. openaccesspub.org

The study of this compound and its related compounds contributes to the broader understanding of how structural modifications to the sulfonamide scaffold influence biological activity. This knowledge is crucial for the rational design and development of new therapeutic agents. For example, research has been conducted on the insecticidal activities of 4-(propargyloxy)benzenesulfonamide derivatives. nih.gov Furthermore, the crystal structure of related compounds like 4-methyl-N-propylbenzenesulfonamide has been determined to understand their three-dimensional arrangement and intermolecular interactions. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S | chemical-suppliers.eunih.gov |

| Molecular Weight | 199.27 g/mol | chemical-suppliers.eunih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1132-18-9 | chemical-suppliers.eunih.gov |

| Melting Point | 108.50 °C (Predicted) | chemical-suppliers.eu |

| Boiling Point | ~341.5 °C at 760 mmHg (Predicted) | chemical-suppliers.eu |

| Density | ~1.2 g/cm³ (Predicted) | chemical-suppliers.eu |

| SMILES | CCCC1=CC=C(C=C1)S(=O)(=O)N | nih.gov |

| InChIKey | CICCMHNIYTXWRF-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICCMHNIYTXWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367415 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-18-9 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Innovations for Benzenesulfonamide Derivatives

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become a major driving force in the innovation of synthetic methodologies for benzenesulfonamide (B165840) derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Mechanochemical Approaches for Sulfonamide Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. By eliminating the need for bulk solvents, mechanochemical synthesis can significantly reduce chemical waste and simplify product purification.

A notable development in this area is the three-component Pd-catalyzed aminosulfonylation reaction of aryl bromides, potassium metabisulfite (B1197395) (K₂S₂O₅), and amines, performed under ball-milling conditions. rsc.org This method provides a direct and efficient route to a wide range of sulfonamides. The reaction's broad substrate scope suggests its applicability for the synthesis of 4-Propylbenzenesulfonamide, starting from 1-bromo-4-propylbenzene. The general applicability of this mechanochemical approach is highlighted by the successful synthesis of various substituted benzenesulfonamides, with yields ranging from moderate to excellent.

Table 1: Examples of Mechanochemically Synthesized Benzenesulfonamide Derivatives

| Aryl Bromide | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Benzylamine | N-Benzyl-4-methoxybenzenesulfonamide | 85 |

| 4-Bromobenzonitrile | Cyclohexylamine | N-Cyclohexyl-4-cyanobenzenesulfonamide | 78 |

| 1-Bromo-4-(tert-butyl)benzene | Morpholine | 4-(4-(tert-Butyl)phenylsulfonyl)morpholine | 92 |

Aqueous Medium Reactions and Environmentally Benign Conditions

The use of water as a solvent is a key aspect of green chemistry, offering significant environmental and safety advantages over traditional organic solvents. The synthesis of sulfonamides in aqueous media has been explored to develop more sustainable processes.

A facile and environmentally friendly method for sulfonamide synthesis has been reported, which takes place in water under dynamic pH control. rsc.org This approach utilizes equimolar amounts of the amino compound and the arylsulfonyl chloride, eliminating the need for organic bases. The product can be easily isolated by filtration after acidification of the reaction mixture. This methodology has been shown to provide excellent yields and high purity for a variety of sulfonamides without the need for further purification. For the synthesis of this compound, this would involve the reaction of 4-propylbenzenesulfonyl chloride with ammonia (B1221849) in an aqueous medium.

Another green approach involves the catalytic hydrogenation of benzenesulfonic acid salts in water. This process, which can be carried out at moderate temperatures and pressures in the presence of a palladium or platinum catalyst, offers a sustainable route to benzenesulfonamides. google.com

Metal-Free Catalysis in Sulfonylurea Synthesis

The development of metal-free catalytic systems is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. Several metal-free approaches for the synthesis of sulfonamides have been reported.

One such method involves the one-pot synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates in an aqueous medium. researchgate.net This process is promoted by diboronic acid and proceeds through the in-situ reduction of the nitroarene to the corresponding amine, which then couples with the sodium arylsulfinate. This approach is particularly attractive as it starts from readily available and inexpensive starting materials.

Another innovative metal-free approach is the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines. rsc.org This reaction is promoted by an iodine-tert-butyl hydroperoxide (TBHP) system and proceeds via the oxidative cleavage of an S-N bond. The use of the biomass-derived solvent 2-MeTHF further enhances the green credentials of this method.

Modern Strategies for S-N Bond Construction

The formation of the sulfur-nitrogen (S-N) bond is the key step in the synthesis of sulfonamides. Modern synthetic chemistry has produced a variety of innovative strategies for the construction of this crucial linkage.

Exploitation of Sulfonyl Chlorides and Disulfides as Precursors

The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely used method for the synthesis of sulfonamides, often referred to as the Hinsberg test for the characterization of amines. jove.comjove.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com While this method is well-established and generally reliable, research continues to explore milder and more efficient conditions.

For the synthesis of this compound, this would involve the reaction of 4-propylbenzenesulfonyl chloride with ammonia. The reaction is highly efficient and can be carried out under various conditions, including in aqueous media. researchgate.net

Table 2: Synthesis of Benzenesulfonamides from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | cbijournal.com |

| Benzenesulfonyl chloride | Dibutylamine | NaOH | Water | 94 | researchgate.net |

C-N Cross-Coupling and N-H Functionalization Methodologies

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and have also been successfully applied to the synthesis of sulfonamides. acs.org These methods allow for the coupling of aryl halides or triflates with sulfonamides, providing a versatile route to N-arylsulfonamides.

A significant advancement in this area is the palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides. organic-chemistry.orgnih.gov This method is notable for its high efficiency and, when using chiral sulfinamides, for proceeding without racemization. The addition of a small amount of water to the reaction mixture has been found to be crucial for achieving high yields. While this method is primarily for N-aryl sulfinamides, it showcases the power of palladium catalysis in S-N bond formation.

More broadly, palladium-catalyzed methods for the preparation of sulfonamides from arylboronic acids have been developed. This process allows for the synthesis of a variety of arylsulfonyl chlorides and their subsequent conversion to sulfonamides under mild conditions, offering significant functional group tolerance. nih.gov

Oxidative Coupling Reactions in Sulfonamide Synthesis

Modern synthetic chemistry has moved towards more environmentally benign and efficient methods for constructing key molecular frameworks. nih.gov In the synthesis of sulfonamides, oxidative coupling reactions represent a significant advancement, offering alternatives to classical methods that often rely on unstable and toxic sulfonyl chlorides. acs.org A prominent innovation in this area is the electrochemical oxidative coupling of thiols and amines. semanticscholar.orgfigshare.com This technique is particularly noteworthy for being driven entirely by electricity, thus eliminating the need for sacrificial chemical oxidants or catalysts. nih.govacs.org The process can be executed rapidly, in some cases within minutes, and generates hydrogen as the only significant byproduct. acs.orgfigshare.com

The mechanism of this electrochemical process involves the initial anodic oxidation of a thiol to a disulfide. acs.org Concurrently, the amine is oxidized to a radical cation intermediate, which then reacts with the disulfide to form the desired sulfonamide. acs.org This method demonstrates broad substrate scope and compatibility with various functional groups, attributable to its mild reaction conditions. nih.gov

Beyond electrochemistry, other metal-free oxidative coupling strategies have been developed. One such method employs iodine pentoxide (I₂O₅) to mediate the oxidative S-N coupling between aryl thiols and amines. thieme-connect.com This approach provides a valuable tool for synthesizing a range of sulfonamides in moderate to good yields without the use of metal catalysts or peroxides. thieme-connect.com These oxidative strategies, which directly couple readily available thiols and amines, represent a more sustainable and efficient pathway for the synthesis of benzenesulfonamide cores. acs.orgthieme-connect.com

Synthesis of Derivatized this compound Analogues

Once the core this compound structure is obtained, further structural diversity can be achieved by modifying the sulfonamide nitrogen. The synthesis of derivatized analogues often involves reactions that add substituents to this nitrogen atom or build the entire derivatized molecule in a streamlined, multi-step, single-vessel process. These advanced strategies, including direct alkylation and sophisticated one-pot protocols, are crucial for efficiently generating libraries of related compounds for further research.

Strategies for Alkylation and Aralkylation of Sulfonamides

The N-alkylation and N-aralkylation of the sulfonamide moiety are fundamental strategies for creating derivatized analogues. nih.gov These modifications can significantly alter the molecule's physicochemical properties. Innovative methods have been developed to perform these transformations under milder and more efficient conditions than traditional approaches that often require strong bases.

One notable method involves the intermolecular alkylation of sulfonamides using trichloroacetimidates as alkylating agents. nih.govresearchgate.net This reaction can be performed under thermal conditions, typically in refluxing toluene, without the need for an external acid, base, or metal catalyst. nih.gov The scope of this reaction is influenced by steric factors, with unsubstituted sulfonamides generally providing better yields than N-substituted ones. nih.govresearchgate.net For the reaction to proceed efficiently, the trichloroacetimidate (B1259523) must be a precursor to a stabilized carbocation. nih.gov

Another modern approach utilizes alcohols as green alkylating reagents. organic-chemistry.org This transformation can be catalyzed by manganese dioxide in solvent-free conditions under air, representing a practical and efficient N-alkylation method for a variety of sulfonamides. organic-chemistry.org These methods provide effective pathways for introducing alkyl and aralkyl groups onto the this compound scaffold, enabling the synthesis of a diverse range of derivatives.

One-Pot Cascade and Telescopic Protocols

One-pot cascade and telescopic protocols are highly valuable in synthetic chemistry as they enhance efficiency, reduce waste, and save time by avoiding the isolation and purification of intermediate products. For the synthesis of derivatized sulfonamides, these strategies allow for the assembly of complex molecules from simple, readily available starting materials in a single reaction vessel.

A novel one-pot strategy has been developed for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines, which are traditional partners in amide bond formation. nih.gov This process utilizes a copper-catalyzed decarboxylative chlorosulfonylation of the aromatic acid to generate a sulfonyl chloride in situ, which is then immediately reacted with an amine to form the final sulfonamide product. nih.gov This method is advantageous as it does not require the pre-functionalization of either the acid or the amine starting material. nih.gov

Another efficient one-pot method involves the use of cyanuric chloride to convert amine-derived sulfonate salts into sulfonamides. organic-chemistry.org In this process, the sulfonate salt reacts with cyanuric chloride to form a reactive sulfonyl chloride intermediate, which then couples with an amine present in the same pot to yield the desired sulfonamide. organic-chemistry.org The reaction proceeds under mild conditions at room temperature and demonstrates high yields for a wide variety of amines. organic-chemistry.org Such protocols are particularly suitable for the rapid and efficient synthesis of complex, derivatized this compound analogues. thieme-connect.com

Molecular Structure, Conformation, and Supramolecular Assembly

Advanced Diffraction Techniques for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail in structural elucidation. By analyzing the diffraction pattern of a single crystal, the exact atomic positions can be determined, revealing the intricate details of molecular conformation and intermolecular interactions.

A pertinent analogue for understanding the crystal structure of 4-propylbenzenesulfonamide is 4-methyl-N-propylbenzenesulfonamide. The analysis of this closely related compound reveals key structural features that are likely to be conserved. In a representative study, the crystal structure of 4-methyl-N-propylbenzenesulfonamide was determined to have two independent molecules in the asymmetric unit. nih.govnih.gov The sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom. nih.gov

Key bond lengths and angles for a representative benzenesulfonamide (B165840) derivative, 4-methyl-N-propylbenzenesulfonamide, are presented below. These values provide a reasonable approximation for the expected geometry in this compound.

| Bond/Angle | Molecule 1 | Molecule 2 |

| S=O Bond Lengths (Å) | 1.428(2) - 1.441(2) | 1.428(2) - 1.441(2) |

| S-N Bond Length (Å) | 1.618(2) | 1.622(3) |

| S-C Bond Length (Å) | 1.766(3) | 1.766(3) |

| O-S-O Angle (°) | 119.49(13) | 118.26(13) |

| N-S-C Angle (°) | 106.86(13) | 108.27(13) |

Data derived from the crystal structure of 4-methyl-N-propylbenzenesulfonamide. nih.govnih.gov

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), which plays a dominant role in the formation of supramolecular assemblies in the solid state. These interactions are fundamental to the crystal packing and can be described using the concept of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions.

In the crystal structure of 4-methyl-N-propylbenzenesulfonamide, intermolecular N-H···O hydrogen bonds are a defining feature of the crystal packing. nih.govnih.gov These interactions link the molecules into an intricate three-dimensional network. nih.govnih.gov The hydrogen-bonding interactions result in the formation of ribbons of molecules. nih.gov Additionally, weaker C-H···O interactions further stabilize the supramolecular architecture. nih.gov

Common supramolecular synthons observed in sulfonamides include the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the sulfonamide groups. These dimers can then be further linked into more extended structures.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) (Representative) |

| N-H···O | 2.925(3) - 2.968(3) |

| C-H···O | 3.399(4) - 3.594(4) |

Data derived from the crystal structure of 4-methyl-N-propylbenzenesulfonamide. nih.gov

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern crystal packing. For sulfonamides, their strong hydrogen bonding capabilities make them excellent candidates for crystal engineering studies.

Co-crystallization is a powerful technique within crystal engineering where a multi-component crystal is formed between a target molecule and a co-former. This can be used to modify properties such as solubility, stability, and melting point. The selection of a co-former is based on its ability to form robust supramolecular synthons with the target molecule. For sulfonamides, co-formers containing complementary hydrogen bond donors and acceptors, such as carboxylic acids, amides, and pyridines, are often employed. The resulting co-crystals exhibit a diverse range of hydrogen bonding patterns and supramolecular architectures.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties. Sulfonamides are known to exhibit polymorphism, which arises from the different ways the molecules can pack in the solid state, often involving different hydrogen bonding arrangements. The discovery and characterization of polymorphs are crucial in the pharmaceutical industry, as different forms can have different therapeutic efficacy.

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a given crystalline phase, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

PXRD is essential for:

Phase Identification: Comparing the experimental PXRD pattern of a sample to a database of known patterns allows for the identification of the crystalline phase(s) present.

Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns, making it a primary tool for identifying and distinguishing between polymorphic forms.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the PXRD pattern.

Monitoring Crystal Form Stability: PXRD can be used to monitor for any changes in the crystalline form of a material during manufacturing, formulation, and storage.

While SCXRD provides the most detailed structural information, PXRD is invaluable for the analysis of bulk crystalline materials, ensuring consistency and quality control.

Single-Crystal X-ray Diffraction Analysis of Benzenesulfonamide Derivatives and Co-crystals

Spectroscopic Investigations for Structural and Conformational Analysis

Spectroscopic techniques provide valuable information about the chemical bonding, functional groups, and molecular conformation of a compound. For this compound, infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are key methods for its characterization.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The sulfonamide group has several characteristic vibrational modes. Based on data for related compounds like benzenesulfonamide and 4-methylbenzenesulfonamide, the following characteristic peaks can be expected for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| S=O | Asymmetric Stretching | 1350 - 1300 |

| S=O | Symmetric Stretching | 1170 - 1150 |

| S-N | Stretching | 950 - 900 |

The positions of the N-H and S=O stretching bands can be sensitive to the extent of hydrogen bonding in the solid state. Broader and lower frequency N-H bands are indicative of stronger hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR: The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the propyl group (triplet for the CH₃, sextet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen), and a signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern.

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the benzene ring and the three distinct carbon atoms of the propyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfonamide group and the electron-donating propyl group.

Spectroscopic data, in conjunction with diffraction methods, provides a comprehensive understanding of the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of molecules like this compound. umich.edumdpi.com By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms can be deduced. acs.orgnih.gov For sulfonamides, NMR studies can provide crucial information regarding the orientation of the groups attached to the sulfur and nitrogen atoms. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides expected chemical shift (δ) ranges in ppm based on typical values for similar structural motifs.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.00 - 8.00 | 125.0 - 145.0 |

| Sulfonamide Proton (NH) | 8.50 - 10.50 | N/A |

| Propyl -CH₂- (alpha to ring) | 2.50 - 2.70 | 37.0 - 39.0 |

| Propyl -CH₂- (beta) | 1.50 - 1.70 | 23.0 - 25.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonds, in the solid state. nih.gov The vibrational frequencies of specific bonds are sensitive to their environment; a bond involved in hydrogen bonding will typically show a shift in its stretching frequency to a lower wavenumber (a red shift). nih.gov

For this compound, the FT-IR spectrum is characterized by distinct bands corresponding to the sulfonamide group (-SO₂NH₂). The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds and the stretching vibration of the S-N bond. rsc.org The N-H stretching frequency is particularly informative for studying intermolecular interactions. nih.gov In the crystal lattice of sulfonamides, molecules are often linked by N-H···O hydrogen bonds, where the N-H group of one molecule donates a hydrogen to a sulfonyl oxygen atom of a neighboring molecule. nih.govresearchgate.netmdpi.com This interaction would be evidenced in the FT-IR spectrum by a broad band for the N-H stretch at a lower frequency compared to the free, non-hydrogen-bonded N-H group. nih.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for Sulfonamides This interactive table outlines the typical wavenumber ranges for key functional groups in sulfonamides.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Comment |

|---|---|---|---|

| Asymmetric Stretching | S=O | 1370 - 1310 | Strong intensity band. rsc.org |

| Symmetric Stretching | S=O | 1180 - 1140 | Strong intensity band. rsc.org |

| N-H Stretching | N-H | 3400 - 3200 | Position and broadening indicate H-bonding. |

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework for understanding the molecular properties of this compound at the atomic level. These methods complement experimental data by offering detailed insights into conformational stability, electronic structure, and the nature of intermolecular forces.

Density Functional Theory (DFT) for Conformer Prediction and Stability

Density Functional Theory (DFT) is a computational method widely used to predict the geometric structure and relative stability of different conformers of a molecule. nih.govacs.org For this compound, conformational flexibility exists primarily through rotation around the C(aryl)-S, S-N, and various C-C bonds of the propyl group. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can map the potential energy surface to identify energy minima corresponding to stable conformers. doaj.orgresearchgate.net

Theoretical studies on related sulfonamides have identified multiple low-energy conformations. nih.govmdpi.com For this compound, key conformers would likely differ in the orientation of the propyl group relative to the benzenesulfonamide moiety. The calculations would yield the optimized geometry for each conformer and their relative energies, allowing for a prediction of their population distribution at a given temperature. researchgate.net

Analysis of Molecular Electrostatic Potential (MESP) and Electron Density Distribution

The Molecular Electrostatic Potential (MESP) is a valuable property derived from the electron density distribution of a molecule, which can be calculated using DFT. researchgate.net The MESP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.comrsc.org This analysis is instrumental in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. doaj.orgnih.gov

For this compound, the MESP would show significant negative potential localized around the two oxygen atoms of the sulfonyl group, reflecting their high electronegativity and the presence of lone pair electrons. doaj.org These sites are the primary hydrogen bond acceptors. Conversely, a region of positive potential would be found around the amide hydrogen atom, making it a potent hydrogen bond donor. The aromatic ring would exhibit a region of negative potential above and below the plane due to its π-electron system. mdpi.com

Characterization of Intermolecular Interactions and Hydrogen Bonds

Computational methods are crucial for characterizing the specific intermolecular interactions that dictate the supramolecular assembly of this compound in its crystal structure. DFT calculations can model molecular dimers or larger clusters to identify and quantify the strength of hydrogen bonds and other non-covalent interactions. mdpi.commdpi.com

The primary interaction expected to govern the crystal packing of this compound is the N-H···O hydrogen bond. researchgate.netnih.gov These bonds typically form between the N-H donor of one molecule and a sulfonyl oxygen acceptor of an adjacent molecule, leading to the formation of centrosymmetric dimers or extended chains. nih.govnih.gov In addition to these strong interactions, weaker C-H···O and C-H···S hydrogen bonds may also play a role in stabilizing the three-dimensional crystal lattice. nih.govrsc.orgresearchgate.net The geometric parameters of these bonds, such as donor-acceptor distances and angles, can be precisely calculated and compared with experimental data from X-ray crystallography. nih.gov

Table 3: Expected Intermolecular Interactions in Solid this compound This interactive table summarizes the likely hydrogen bonds and other non-covalent interactions based on studies of analogous sulfonamides.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Strong Hydrogen Bond | N-H | O=S | 2.7 - 3.0 | Primary motif; forms dimers or chains. nih.gov |

| Weak Hydrogen Bond | C(aryl)-H | O=S | > 3.0 | Stabilizes packing of aromatic rings. nih.gov |

| Weak Hydrogen Bond | C(propyl)-H | O=S | > 3.0 | Contributes to overall lattice energy. nih.gov |

Computational Chemistry and in Silico Drug Design for 4 Propylbenzenesulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For sulfonamide derivatives, QSAR studies are crucial for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods further refine this by considering the three-dimensional properties of the molecules. nih.govbenthamdirect.comtandfonline.com

CoMFA and CoMSIA are powerful 3D-QSAR techniques used to correlate the 3D structural features of molecules with their biological activities. unicamp.brnih.gov These methods are particularly useful in understanding the interactions between ligands, such as 4-propylbenzenesulfonamide analogues, and their target receptors.

Comparative Molecular Field Analysis (CoMFA) calculates the steric and electrostatic fields of a set of aligned molecules. unicamp.br The variations in these fields are then correlated with the differences in biological activity using statistical methods like Partial Least Squares (PLS). qub.ac.uk For benzenesulfonamide (B165840) derivatives targeting various enzymes, CoMFA models have successfully identified key steric and electrostatic interactions that govern their inhibitory potency. nih.govtandfonline.comtandfonline.com For instance, a CoMFA model for a series of FtsZ protein inhibitors yielded a predictive r² (r²pred) of 0.974, indicating a high predictive ability. nih.gov The results are often visualized as contour maps, where different colored regions indicate areas where modifications to the steric or electrostatic properties would likely enhance or diminish activity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.brmdpi.com This provides a more comprehensive understanding of the molecular interactions. CoMSIA models for benzenesulfonamide derivatives have shown excellent statistical significance. benthamdirect.comtandfonline.com For example, a CoMSIA study on benzenesulfonamide derivatives as 12-Lipoxygenase inhibitors resulted in a model with a cross-validated q² of 0.735 and a non-cross-validated r² of 0.981. benthamdirect.comresearchgate.net Similar to CoMFA, CoMSIA results are presented as contour maps that guide the design of new analogues with improved activity by highlighting favorable and unfavorable regions for different physicochemical properties. nih.govmdpi.com

| Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Source |

|---|---|---|---|---|---|

| CoMFA | 12-Lipoxygenase Inhibitors | 0.708 | 0.983 | - | benthamdirect.comresearchgate.net |

| CoMSIA | 12-Lipoxygenase Inhibitors | 0.735 | 0.981 | - | benthamdirect.comresearchgate.net |

| CoMFA | HBV Capsid Assembly Inhibitors | 0.625 | 0.998 | 0.837 | tandfonline.comtandfonline.com |

| CoMSIA | HBV Capsid Assembly Inhibitors | 0.645 | 0.987 | 0.698 | tandfonline.comtandfonline.com |

| CoMFA | LSD1 Inhibitors | 0.802 | 0.979 | - | nih.gov |

| CoMSIA | LSD1 Inhibitors | 0.799 | 0.982 | - | nih.gov |

| CoMFA | FtsZ Protein Inhibitors | - | - | 0.974 | nih.gov |

| CoMSIA | FtsZ Protein Inhibitors | - | - | 0.980 | nih.gov |

The development of a robust ligand-based QSAR model involves several critical steps, starting with the careful curation of a dataset of compounds with known biological activities. nih.govresearchgate.net For sulfonamide analogues, this dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govjbclinpharm.org

The process generally follows these steps:

Data Set Preparation : A diverse set of sulfonamide analogues with accurately measured biological activities is compiled. jbclinpharm.org

Molecular Descriptor Calculation : A wide range of numerical descriptors that encode the structural and physicochemical properties of the molecules are calculated. nih.govtiu.edu.iq

Descriptor Selection : The most relevant descriptors that correlate with the biological activity are selected to avoid overfitting the model. jbclinpharm.org

Model Generation : Mathematical models are built using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Artificial Neural Networks (ANN). nih.govresearchgate.netnih.gov

Model Validation : The model's robustness and predictive ability are rigorously validated. nih.govuniroma1.it Internal validation is often performed using leave-one-out cross-validation (q²), while external validation is performed using an independent test set of compounds (r²_pred). researchgate.netnih.govuniroma1.it Y-randomization tests are also conducted to ensure the model is not the result of a chance correlation. jbclinpharm.org

A successful QSAR model for sulfonamide derivatives targeting E. coli, for instance, was developed using an Artificial Neural Network, and its robustness was confirmed through various statistical validation methods. jbclinpharm.org

The selection of appropriate molecular descriptors is a crucial step in building a predictive QSAR model. nih.gov These descriptors are numerical values that represent different aspects of a molecule's structure and properties. For sulfonamide analogues, a variety of descriptor types are employed to capture the essence of their biological activity.

Commonly used descriptor categories include:

Topological Descriptors : These describe the connectivity of atoms in a molecule.

Geometric Descriptors : These relate to the 3D shape and size of the molecule.

Electronic Descriptors : These quantify properties like charge distribution, dipole moment, and electrophilicity. ekb.eg

Hydrophobic Descriptors : These, such as the octanol-water partition coefficient (logP), describe the lipophilicity of the molecule, which is crucial for membrane permeability and receptor binding. nih.gov

Quantum-Chemical Descriptors : These are derived from quantum mechanical calculations and provide detailed electronic information.

In various QSAR studies on sulfonamide derivatives, descriptors related to mass, polarizability, electronegativity, and van der Waals volume have been identified as key predictors of anticancer activity. nih.govresearchgate.net A study on sulfonamide inhibitors of Urokinase-type Plasminogen Activator highlighted the importance of descriptors related to the number of negatively charged atoms, the presence of hydrogen bond donors, and the sum of partial charges of lipophilic atoms. tiu.edu.iq

| Descriptor Type | Example Descriptor | Significance in Activity Prediction | Source |

|---|---|---|---|

| Electronic | Electrophilicity Index (log(ω)) | Correlates with antioxidant activity of benzenesulfonamide derivatives. | ekb.eg |

| Thermodynamic | SCF Energy | Used in models predicting antioxidant activity. | ekb.eg |

| Physicochemical | Molar Refractivity (Mol Refractivity) | Relates to molecular volume and polarizability, influencing binding interactions. | ekb.eg |

| Constitutional | Mass, van der Waals volume | Key predictors for anticancer activities. | nih.govresearchgate.net |

| Pharmacophoric | Distance between H-bond acceptor and donor (HBA1-HBD) | Important for antibacterial activity against E. coli. | jbclinpharm.org |

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of molecular features necessary for biological activity. mdpi.com A pharmacophore model represents the key interaction points a ligand must possess to bind effectively to a specific receptor. researchgate.net

For sulfonamide analogues, pharmacophore models typically consist of a combination of features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positive/negative ionizable features. researchgate.netumpr.ac.idrsc.org

The process of generating a pharmacophore hypothesis involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. rsc.org For instance, a five-point pharmacophore hypothesis (AADPR) was developed for a series of aryl sulfonamide derivatives acting as 5HT7R antagonists, consisting of two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. researchgate.netumpr.ac.id This model demonstrated good statistical validity with a correlation coefficient (R²) of 0.90. researchgate.netumpr.ac.id

Studies on various sulfonamide-based inhibitors have revealed common pharmacophoric features:

Aromatic Ring : Often serves as a scaffold and participates in π-π stacking interactions with the receptor. researchgate.net

Sulfonamide Group (-SO₂NH-) : The oxygen atoms frequently act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. acs.org

Hydrophobic Moieties : Alkyl groups, such as the propyl group in this compound, or other aromatic rings contribute to hydrophobic interactions within the binding pocket. rsc.orgnih.gov

The specific arrangement and nature of these features are critical for both potency and selectivity towards a particular biological target. nih.gov

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for novel molecules that possess the required pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates from millions of compounds. researchgate.netresearchgate.net

The workflow for pharmacophore-based virtual screening typically involves:

Database Preparation : A large database of chemical compounds is prepared, often generating multiple 3D conformations for each molecule.

Pharmacophore Screening : The database is filtered using the pharmacophore model as a query. Only molecules that can match the pharmacophoric features in the correct 3D orientation are retained.

Docking and Scoring : The hits from the pharmacophore screen are often subjected to molecular docking studies to predict their binding mode and affinity to the target receptor. researchgate.netnih.gov

Hit Selection and Experimental Validation : The most promising candidates based on docking scores and other criteria are selected for synthesis and experimental testing.

This approach has been successfully applied to discover new inhibitors for various targets using sulfonamide-based pharmacophores. For example, a pharmacophore model for aryl sulfonamide derivatives was used to screen the Asinex database, leading to the identification of 14 potential hits with satisfactory dock scores and binding energies. researchgate.netumpr.ac.id

Molecular Docking and Dynamics Simulations

Prediction of Ligand-Target Binding Modes and Affinities

No studies detailing the prediction of ligand-target binding modes and affinities for this compound analogues through molecular docking were identified.

Identification of Key Interacting Residues and Active Site Contributions

There is no available research that identifies key interacting residues or describes the active site contributions for the binding of this compound analogues based on computational simulations.

Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

Predictive Modeling for Bioactivity, Selectivity, and Biological Properties

A search for predictive models utilizing AI and ML for the bioactivity, selectivity, and other biological properties of this compound analogues did not yield any specific results.

Application of Machine Learning Algorithms (Random Forest, ANN, SVM) in Ligand Design

There are no documented applications of machine learning algorithms such as Random Forest, Artificial Neural Networks (ANN), or Support Vector Machines (SVM) specifically for the design of ligands based on the this compound scaffold.

AI-Driven Approaches for De Novo Design and Lead Optimization

Biological Activities and Mechanistic Investigations of 4 Propylbenzenesulfonamide and Analogues

Enzyme Inhibition Profiling

The inhibitory effects of 4-propylbenzenesulfonamide and its analogues have been evaluated against several classes of enzymes, demonstrating their versatility as enzyme inhibitors.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.govharvard.edu The zinc-binding properties of the sulfonamide group are crucial for their inhibitory activity against these metalloenzymes. harvard.edunih.govnih.gov

The human carbonic anhydrase (hCA) family comprises at least 15 isoforms with distinct tissue distribution and physiological roles. mdpi.com While CA I and II are ubiquitous cytosolic enzymes, CA IX and XII are transmembrane proteins that are overexpressed in many tumors and are associated with cancer progression. nih.govnih.govplos.orgmdpi.comnih.govnih.govnih.govdrugbank.commdpi.comresearchgate.net Therefore, the development of isoform-selective inhibitors targeting tumor-associated CAs is a major focus of anticancer drug discovery.

Research has shown that modifications to the benzenesulfonamide (B165840) scaffold can significantly influence isoform selectivity. For instance, a series of 4-(pyrazolyl)benzenesulfonamide ureas demonstrated preferential inhibition of the tumor-associated isoforms CA IX and XII over the cytosolic CA I and II. nih.gov Specifically, derivatives with a 4-methoxy substitution on the phenyl ring at position 5 of the pyrazole scaffold showed enhanced selectivity for CA XII. nih.gov In another study, ureido-substituted benzenesulfonamides were found to be potent and selective inhibitors of recombinant CA IX and CA XII. plos.org

The selectivity of these inhibitors is attributed to specific interactions with amino acid residues within the active site of the different CA isoforms. nih.govplos.org For example, X-ray crystallography studies have revealed that ureido-substituted benzenesulfonamides interact more favorably with residues in the active site of CA IX compared to CA II, explaining their selective inhibition. plos.org The nature of the "tail" of the sulfonamide inhibitor plays a crucial role in determining isoform selectivity by interacting with different regions of the active site cavity. nih.gov

Table 1: Carbonic Anhydrase Isoform Selectivity of Representative Benzenesulfonamide Analogues

| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |

| SH7k | >10000 | 123.5 | 17.4 | 43.8 |

| SH7p | >10000 | 157.1 | 19.3 | 41.5 |

| SH7q | >10000 | 126.3 | 16.2 | 39.7 |

| SH7s | >10000 | 114.8 | 15.9 | 38.6 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data sourced from a study on 4-(pyrazolyl)benzenesulfonamide ureas. nih.gov

The inhibition of carbonic anhydrases by sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. nih.govnih.gov This interaction is a key determinant of their inhibitory potency. The binding mechanism is linked to the deprotonation of the sulfonamide's amino group and the protonation of the zinc-bound hydroxide. nih.gov

Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of inhibitor binding to CA isoforms. nih.gov These studies have revealed that inhibitor binding to CA I is generally enthalpically less favorable and entropically more favorable than binding to CA II. nih.gov The differences in binding thermodynamics are thought to arise from variations in active site desolvation and the conformational entropy of the inhibitor upon binding. nih.gov

X-ray crystallography has provided detailed structural insights into the binding of benzenesulfonamide inhibitors to the active sites of CA I and II. nih.gov The ionized sulfonamide NH⁻ group coordinates to the Zn²⁺ ion and forms a hydrogen bond with the oxygen of Thr199. nih.gov Additionally, one of the sulfonamide oxygen atoms accepts a hydrogen bond from the backbone NH group of the same residue. nih.gov

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Several studies have investigated the potential of benzenesulfonamide derivatives as inhibitors of these enzymes.

A series of novel phthalimide-benzenesulfonamide hybrids were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Many of these compounds showed significant inhibitory activity, with one 4-phenylpiperazine derivative exhibiting the strongest inhibition with a competitive mode of action. nih.gov Another study on 1,2-benzothiazine-N-arylacetamides also identified potent α-glucosidase inhibitors, with some derivatives showing better activity than the standard drug acarbose. mdpi.com The inhibitory potential of these compounds is influenced by the nature of the substituents on the benzenesulfonamide scaffold.

The inhibitory activity of this compound and its analogues extends to other enzyme families.

Butyrylcholinesterase (BChE): BChE is involved in the hydrolysis of acetylcholine and its activity increases in Alzheimer's disease. core.ac.uk Therefore, BChE inhibitors are considered a viable therapeutic target. core.ac.uk Studies have shown that N-alkyl sulfonamides can be potent and selective reversible inhibitors of human BChE. core.ac.uk The N-propyl-4-methylbenzenesulfonamide moiety has been incorporated into compounds that inhibit both acetylcholinesterase (AChE) and BChE. researchgate.netresearchgate.net

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory response. nih.gov Benzenesulfonamide derivatives have been identified as potent 5-lipoxygenase (5-LO) inhibitors. nih.gov One N-phenylbenzenesulfonamide derivative was found to be a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase, demonstrating anti-inflammatory properties in vivo. nih.gov

Table 2: Inhibition of Other Enzyme Targets by Benzenesulfonamide Analogues

| Enzyme Target | Compound Type | Observed Activity |

| Butyrylcholinesterase (BChE) | N-alkyl sulfonamides | Potent and selective reversible inhibition core.ac.uk |

| Lipoxygenase (LOX) | N-phenylbenzenesulfonamide | Dual inhibition of mPGES-1 and 5-LO nih.gov |

Carbonic Anhydrase (CA) Inhibition Studies

Antimicrobial Efficacy and Mechanisms

Benzenesulfonamide derivatives have also been investigated for their antimicrobial properties. Some newly synthesized benzenesulfonamides have shown antibacterial and anti-biofilm activities. nih.gov For example, certain analogues exhibited significant inhibition against Staphylococcus aureus and potent anti-biofilm activity against Klebsiella pneumoniae. nih.gov The antimicrobial mechanism is thought to involve the inhibition of one or more carbonic anhydrases present in bacteria, which interferes with their growth. nih.gov

Activity against Specific Bacterial Strains, Including Resistant Phenotypes

The rise of antibiotic resistance, particularly in strains like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents. nih.gov Sulfonamide derivatives have re-emerged as a promising scaffold in this pursuit. nih.gov Studies have demonstrated that these compounds possess significant, concentration-dependent antibacterial activity against various bacterial strains, including multidrug-resistant phenotypes. bohrium.com

The efficacy of sulfonamide derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Research has shown that novel sulfonamide derivatives can exhibit MIC values ranging from 64 to 512 µg/ml against clinical isolates of S. aureus. bohrium.com Certain analogues show potent activity against both methicillin-sensitive S. aureus (MSSA) and MRSA, with MIC values as low as 1–8 µg/mL and 4 µg/mL, respectively. nih.gov This activity is not limited to staphylococci; for instance, the compound 4-(Phenylsulfonyl) morpholine has been tested against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, although it showed a high MIC of ≥1024 μg/mL against these and other microbes. nih.gov The broad-spectrum potential and effectiveness against resistant strains highlight the continued relevance of the sulfonamide scaffold in combating bacterial infections. nih.govbohrium.com

| Compound Class | Bacterial Strain | Resistance Phenotype | Reported MIC (µg/mL) | Source |

|---|---|---|---|---|

| Novel Sulfonamide Derivatives | S. aureus (Clinical Isolates) | MRSA, VRSA | 64 - 512 | bohrium.com |

| Difluorobenzamide Derivatives | S. aureus (MSSA ATCC25923) | Methicillin-Sensitive | 1 - 8 | nih.gov |

| Difluorobenzamide Derivatives | S. aureus (MRSA ATCC 43300) | Methicillin-Resistant | 4 | nih.gov |

| Nature-Inspired Small Molecule (SIMR 2404) | S. aureus | Methicillin-Resistant (MRSA) | 2 | researchgate.net |

| Nature-Inspired Small Molecule (SIMR 2404) | S. aureus | Vancomycin-Intermediate (VISA) | 2 | researchgate.net |

| 4-(Phenylsulfonyl) morpholine | S. aureus, E. coli, P. aeruginosa | Multi-resistant | ≥1024 | nih.gov |

Investigation of Bacteriostatic Actions

The classical mechanism of action for sulfonamides is bacteriostatic, meaning they inhibit bacterial growth and reproduction without directly killing the cells. nih.gov This action stems from their structural similarity to p-aminobenzoic acid (PABA), an essential metabolite for bacteria. Sulfonamides act as competitive inhibitors, blocking the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid. nih.gov Bacteria require folic acid for the production of nucleic acids and amino acids. nih.gov By disrupting this pathway, sulfonamides halt bacterial proliferation. nih.gov

Modern investigations employ methods like time-kill curve analysis to differentiate between bacteriostatic and bactericidal effects. nih.gov In these assays, bacterial cultures are exposed to the test compound at various concentrations (e.g., 2x and 4x the MIC), and the number of viable cells (Colony Forming Units/mL) is monitored over time. nih.gov A compound is considered bacteriostatic if the cell count remains relatively constant post-exposure, whereas a significant reduction in cell count indicates bactericidal activity. nih.gov Studies on some benzamide derivatives have confirmed such bacteriostatic activity, where bacterial cell numbers remained stable throughout the experiment. nih.gov The minimal bactericidal concentration (MBC), the concentration required to kill bacteria, is often significantly higher than the MIC for bacteriostatic agents. nih.gov

Antineoplastic and Cytotoxic Activity in Cancer Research

Beyond their antimicrobial effects, benzenesulfonamide derivatives have garnered significant attention in oncology for their potent cytotoxic and antineoplastic activities. This has led to the exploration of these compounds against a variety of human cancer cell lines and the identification of key molecular targets involved in cancer progression.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The anticancer potential of benzenesulfonamide analogues is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit cell growth by 50% (IC50). A wide range of cancer types have been tested, including breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), prostate (e.g., PC-3), and pancreatic (e.g., Panc1) cancers. bioworld.comresearchgate.net

Research has shown that certain indole-based benzenesulfonamides exhibit significant cytotoxic effects on these cell lines. bioworld.com Similarly, novel phenylsulfonylpiperazine derivatives have demonstrated promising cytotoxicity, with one compound showing a potent IC50 value of 4.48 μM against the MCF7 breast cancer cell line and a high selectivity index. nih.gov The modification of the sulfonamide scaffold can lead to highly effective cytotoxic agents, with some derivatives achieving IC50 values below 1.8 μM against both MCF7 and A549 cells. bohrium.com These findings underscore the potential of the benzenesulfonamide structure as a basis for the development of new anticancer drugs. bioworld.comnih.gov

| Compound Class | Cancer Cell Line | Cancer Type | Reported IC50 (µM) | Source |

|---|---|---|---|---|

| Phenylsulfonylpiperazine Derivative (Compound 3) | MCF7 | Breast (Luminal) | 4.48 | nih.gov |

| Modified Sulfonamide Derivative | MCF7 | Breast | <1.8 | bohrium.com |

| Modified Sulfonamide Derivative | A549 | Lung | <1.8 | bohrium.com |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | A549 | Lung | 1.35 | nih.gov |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | MDA-MB-231 | Breast (Triple-Negative) | 2.85 | nih.gov |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | HCT-116 | Colorectal | 3.04 | nih.gov |

Targeting Tumor-Associated Carbonic Anhydrase Isoforms

A key mechanism behind the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. mdpi.com These enzymes are overexpressed in many aggressive cancers and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. mdpi.com The primary sulfonamide group (-SO2NH2) is crucial for this inhibitory activity.

Selective inhibition of CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a major goal to reduce side effects. mdpi.com Researchers have designed and synthesized numerous benzenesulfonamide derivatives that show potent, nanomolar-range inhibition of CA IX and XII. mdpi.comnih.gov For example, certain 4-(pyrazolyl)benzenesulfonamide ureas are highly selective for the tumor-associated isoforms. mdpi.com Similarly, indole-based benzenesulfonamides have been shown to suppress tumor growth through the inhibition of CA IX. bioworld.com The development of these isoform-specific inhibitors represents a targeted approach to cancer therapy, leveraging the unique physiology of the tumor microenvironment.

Interaction with Cellular Targets such as Tubulin

Another critical target for anticancer sulfonamides is tubulin, the protein subunit of microtubules. bohrium.com Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. drugdesign.org Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, making tubulin an attractive target for chemotherapy. mdpi.com

Several classes of benzenesulfonamide derivatives have been identified as potent tubulin polymerization inhibitors. nih.govmdpi.com These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. For instance, E7010 (ABT-751), an orally bioavailable sulfonamide, functions by inhibiting tubulin polymerization. More recent studies have developed novel sulfonamide hybrids and 2-N-aryl-substituted benzenesulfonamidoacetamides that effectively disrupt mitotic spindles by inhibiting microtubule formation. nih.govmdpi.com This mechanism of action is distinct from CA inhibition and represents another avenue through which sulfonamide-based compounds exert their powerful anticancer effects. bohrium.com

Structure-Activity Relationship (SAR) Studies for Biological Responses

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For benzenesulfonamide derivatives, SAR studies have been crucial in optimizing their antibacterial, anticancer, and enzyme-inhibiting properties.

In the context of carbonic anhydrase inhibition, SAR studies have revealed that modifications to the "tail" of the benzenesulfonamide molecule can modulate isoform specificity. nih.gov The core sulfonamide group is essential for binding to the zinc ion in the enzyme's active site, but the nature and position of substituents on the benzene (B151609) ring and beyond dictate the affinity and selectivity for different CA isoforms like CA IX and XII. nih.govmdpi.com

For antibacterial activity, SAR analyses of compounds like 5-benzylidene-4-oxazolidinones have shown that electron-withdrawing groups on the benzylidene moiety are important for antibiofilm potency. Similarly, in the development of anticancer agents targeting tubulin, SAR studies on N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides have provided clear information on the optimal substitution patterns on the benzenesulfonamide ring to enhance potency. drugdesign.org These studies guide the rational design of more effective and selective drugs by identifying which molecular fragments contribute positively or negatively to the desired biological response.

Impact of Substituent Modifications on Bioactivity and Selectivity

Systematic structure-activity relationship (SAR) studies on bis-aryl sulfonamides have provided valuable insights into how modifications of the chemical structure influence their biological activity. nih.govnih.gov Research focused on a lead bis-aryl sulfonamide compound, identified through high-throughput screening, has demonstrated that alterations to the phenyl rings and the amide nitrogen of the sulfonamide group can significantly impact its potency and selectivity as an immunomodulatory agent. nih.govnih.gov

The core structure of these analogues, which can be conceptually related to this compound, typically consists of two phenyl rings linked by a sulfonamide bridge. SAR studies have explored the effects of various substituents at different positions on these rings. These investigations have revealed that certain substitutions are well-tolerated and can even enhance the desired biological effects, while others may diminish or abolish activity. nih.govnih.gov The aim of such structural refinements is to enhance the potency and selectivity of these compounds. researchgate.net

For instance, modifications at specific sites on the phenyl rings have been shown to maintain or improve the sustained activation of key immune signaling pathways. nih.govnih.gov The understanding of these structure-activity relationships is crucial for the rational design of more effective and selective immunomodulatory drugs based on the sulfonamide scaffold.

Below is a table summarizing the general impact of substituent modifications on the bioactivity of bis-aryl sulfonamide analogues:

| Modification Site | General Impact on Bioactivity | Key Findings |

| Phenyl Ring A | Tolerates the introduction of photoreactive groups. | Key for developing photoaffinity probes to identify cellular targets. nih.gov |

| Phenyl Ring B | Key substitutions can retain or enhance in vitro and in vivo potency. | Important for maintaining the desired immunomodulatory activity. nih.gov |

| Sulfonamide Linker | Modifications can influence the overall conformation and binding affinity. | Plays a crucial role in the interaction with biological targets. |

Identification of Sites for Affinity Probe Introduction

A significant outcome of the structure-activity relationship studies on bis-aryl sulfonamides has been the identification of specific sites on the molecular scaffold that are amenable to the introduction of affinity probes without significantly compromising the compound's biological activity. nih.govnih.gov These probes are essential tools for target identification and for elucidating the mechanism of action of these immunomodulatory agents.

The research has demonstrated that certain positions on one of the phenyl rings are particularly suitable for attaching various functional groups that can serve as probes. nih.govnih.gov These include:

Aryl azides: These photoreactive groups can be incorporated to create photoaffinity probes. Upon photoactivation, these probes can form covalent bonds with their binding partners, enabling the identification of the cellular targets. nih.gov

Biotin (B1667282): The introduction of a biotin tag allows for the affinity-based enrichment of the target proteins. Biotinylated probes, along with their bound proteins, can be captured using streptavidin-coated beads. nih.govnih.gov

Fluorescent dyes (e.g., rhodamine): Attaching a fluorescent reporter like rhodamine enables the visualization of the compound's distribution within cells and tissues, aiding in cell trafficking studies. nih.govnih.gov

The successful synthesis of these affinity and photoaffinity probes, which retain their immunomodulatory activity, provides a valuable toolkit for future investigations into the precise molecular targets and pathways modulated by this class of sulfonamides. nih.govnih.gov

The following table details the types of affinity probes developed based on the bis-aryl sulfonamide scaffold:

| Probe Type | Attached Moiety | Purpose |

| Photoaffinity Probe | Aryl azide | Covalent labeling and identification of target proteins. nih.gov |

| Affinity Probe | Biotin | Enrichment and pull-down of target proteins. nih.govnih.gov |

| Fluorescent Probe | Rhodamine | Visualization of cellular localization and trafficking. nih.govnih.gov |

Immunomodulatory and Adjuvant Properties

Sustained Activation of Immune Signaling Pathways (NF-κB, ISRE)

A key biological activity of the investigated bis-aryl sulfonamide analogues is their ability to induce sustained activation of critical innate immune signaling pathways. nih.govnih.gov Specifically, a lead compound from this class has been shown to prolong the activation of both the nuclear factor kappa B (NF-κB) and the interferon-stimulating response element (ISRE) pathways following an initial stimulus. nih.govnih.gov

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. nih.govmdpi.comresearchgate.netnih.govresearchgate.net The ISRE pathway is crucial for the antiviral response and is activated by interferons. nih.govnih.gov The ability of these sulfonamide compounds to sustain the activation of both pathways suggests a broad-spectrum immunomodulatory potential.

This sustained signaling was observed in cell-based reporter assays where the compounds were administered after an initial stimulation with lipopolysaccharide (LPS) for the NF-κB pathway or interferon-α for the ISRE pathway. nih.govnih.gov This prolonging effect on immune signaling is a desirable characteristic for a vaccine adjuvant, as it can lead to a more robust and durable immune response.

Potential as Vaccine Co-adjuvants

The immunomodulatory properties of the bis-aryl sulfonamide analogues have translated into promising in vivo activity as vaccine co-adjuvants. nih.govnih.gov Adjuvants are substances added to vaccines to enhance the recipient's immune response to the antigen. nih.govnih.govmdpi.comfrontiersin.org

In murine vaccination studies, a lead bis-aryl sulfonamide compound, when used as a co-adjuvant with monophosphoryl lipid A (MPLA), a known TLR4 agonist, resulted in a significant enhancement of antigen-specific immunoglobulin responses compared to MPLA alone. nih.govnih.gov The antigen used in these studies was ovalbumin. nih.gov

This synergistic effect suggests that these sulfonamide compounds can augment the efficacy of existing adjuvants, potentially leading to the development of more potent vaccine formulations. The ability to enhance both the magnitude and duration of the immune response makes these compounds attractive candidates for further development as vaccine co-adjuvants for a variety of infectious diseases and immunotherapies.

Advanced Analytical Methodologies for Research Oriented Detection and Characterization

High-Resolution Mass Spectrometry for Comprehensive Analysis

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the analysis of organic compounds like 4-Propylbenzenesulfonamide. Its ability to provide high mass accuracy and resolving power is instrumental in identifying unknown compounds and metabolites. benthamdirect.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or HRMS is a cornerstone for the definitive identification of this compound and its biotransformation products. In this approach, the chromatographic system separates the analyte from the matrix, after which the mass spectrometer provides structural information.

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can determine the elemental composition of this compound and its metabolites from their exact mass. benthamdirect.comresearchgate.net This high degree of mass accuracy significantly narrows down the potential chemical formulas for an unknown peak.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The parent ion corresponding to this compound is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation of the sulfonamide group is a key diagnostic feature. For benzenesulfonamide (B165840) derivatives, common fragmentation pathways include the cleavage of the S-N bond and the S-C bond, as well as the loss of SO2. benthamdirect.comingentaconnect.com By studying these fragmentation patterns, the structure of metabolites, such as hydroxylated or N-dealkylated derivatives, can be proposed.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.9 µm) bingol.edu.tr |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min bingol.edu.tr |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (M+H)+ | m/z 200.0791 |

| Product Ions | m/z 156 (loss of SO2), m/z 91 (tropylium ion) |

Note: The values in this table are hypothetical and based on typical parameters for the analysis of similar sulfonamide compounds.

Non-targeted screening workflows using LC-HRMS are designed to detect and identify a wide range of compounds without a priori knowledge of their presence. bingol.edu.tr This is particularly useful for discovering novel metabolites of this compound or identifying its presence as an unexpected contaminant in environmental samples. nih.govacs.org The process involves acquiring full-scan, high-resolution mass spectral data, followed by sophisticated data processing to extract relevant chemical features from the complex background. bingol.edu.tracs.orgresearchgate.net

Once a feature corresponding to this compound or a related compound is tentatively identified based on its accurate mass and isotopic pattern, its identity is confirmed by comparing its fragmentation spectrum with that of a reference standard or with spectral libraries. researchgate.net Quantification in non-targeted analysis can be semi-quantitative, relying on the response of a structurally similar internal standard, or fully quantitative if a certified reference standard for this compound is available. acs.org

Electrochemical Sensing and Detection Principles

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of sulfonamides. These techniques are based on the electrochemical properties of the analyte, typically the oxidation of the amino group on the benzenesulfonamide structure. scielo.brscielo.br

Electrochemiluminescence (ECL) is a highly sensitive detection method that combines electrochemical reactions with light emission. mesoscale.commdpi.com A common ECL system for sulfonamide detection involves the use of a luminophore, such as a ruthenium complex, and a co-reactant. rsc.orgnih.gov The presence of sulfonamides can either enhance or inhibit the ECL signal, providing a basis for their quantification. rsc.org

One reported method for the detection of sulfonamides utilizes an ECL system where the sulfonamide itself has an inhibitory effect on the ECL signal of a ruthenium-tripropylamine system. rsc.org This quenching effect is proportional to the concentration of the sulfonamide, allowing for sensitive detection. rsc.orgnih.gov ECL methods are known for their speed and high sensitivity, with detection limits for some sulfonamides reaching the micromolar range. rsc.org

Voltammetric techniques, such as cyclic voltammetry and square-wave voltammetry, are used to study the redox behavior of electroactive compounds like this compound. nih.govafricaresearchconnects.com These methods involve applying a potential to an electrode and measuring the resulting current. The oxidation of the aromatic amino group of the sulfonamide produces a measurable current peak that can be used for quantification. scielo.brscielo.br

Modified electrodes, for instance, those coated with carbon nanotubes or conductive polymers, can enhance the sensitivity and selectivity of voltammetric detection of sulfonamides. scielo.brnih.gov Voltammetric methods have been successfully applied to determine various sulfonamides in pharmaceutical and environmental samples, with detection limits often in the sub-micromolar range. africaresearchconnects.comelectrochemsci.org

Table 2: Comparison of Electrochemical Detection Methods for Sulfonamides